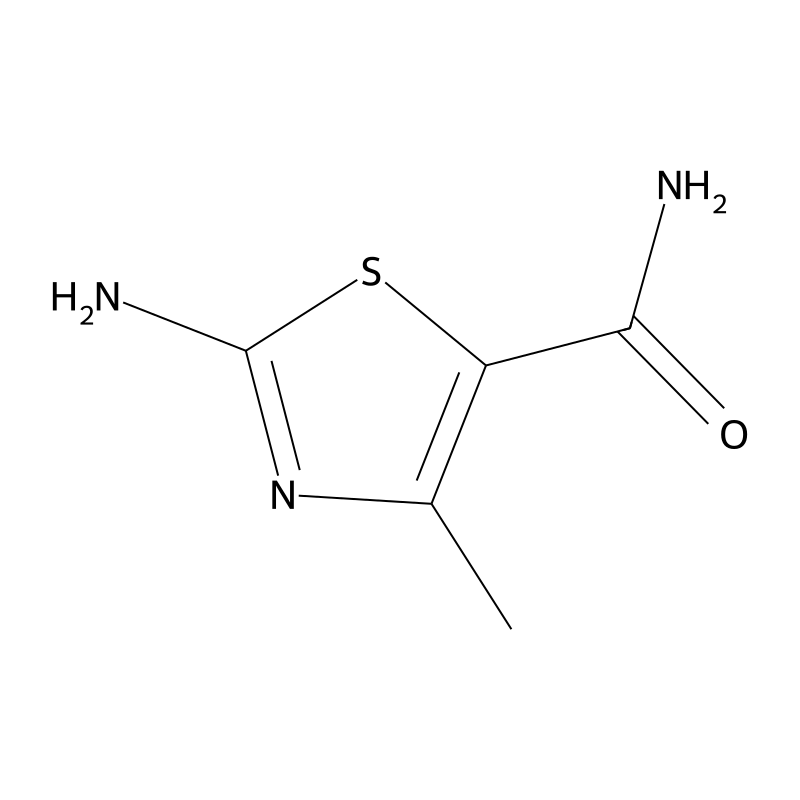

2-Amino-4-methyl-thiazole-5-carboxylic acid amide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability of Information

- Pharmaceutical research: Thiazole molecules are being investigated for their potential applications in developing new drugs PubChem: Thiazole, CID=989: )

- Material science: Thiazole compounds are used in the development of new materials with specific properties, such as conductivity or heat resistance ScienceDirect: Applications of Thiazole Derivatives in Material Science, Vijayan et al., 2017:

2-Amino-4-methyl-thiazole-5-carboxylic acid amide is a heterocyclic compound characterized by the presence of both nitrogen and sulfur atoms in its structure. Its molecular formula is with a molecular weight of approximately 157.2 g/mol . The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen, along with an amino group and a carboxylic acid amide functional group. This structural arrangement contributes to its unique chemical properties and potential biological activities.

- Hydrolysis: Under acidic or basic conditions, 2-amino-4-methyl-thiazole-5-carboxylic acid amide can hydrolyze to yield 2-amino-4-methyl-thiazole-5-carboxylic acid and ammonia.

- Acylation: The amino group can undergo acylation reactions, forming N-acyl derivatives that may exhibit altered biological activities.

- Nucleophilic Substitution: The thiazole ring can be modified through nucleophilic substitution reactions, allowing for the introduction of various substituents.

Research indicates that 2-amino-4-methyl-thiazole-5-carboxylic acid amide exhibits several biological activities:

- Antimicrobial Properties: It has shown potential as an antimicrobial agent against various bacterial strains, making it a candidate for further development in medicinal chemistry.

- Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties, although further research is needed to elucidate its mechanisms of action.

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Several synthetic routes have been developed for the preparation of 2-amino-4-methyl-thiazole-5-carboxylic acid amide:

- Condensation Reactions: One common method involves the condensation of 2-amino-4-methyl-thiazole with appropriate carboxylic acids or their derivatives under specific conditions (e.g., heating or using coupling agents).

- Amidation Reactions: The direct amidation of 2-amino-4-methyl-thiazole-5-carboxylic acid with ammonia or amines can yield the desired amide.

- Multistep Synthesis: More complex synthetic pathways may involve multiple steps, including protection-deprotection strategies and functional group transformations.

The applications of 2-amino-4-methyl-thiazole-5-carboxylic acid amide span various fields:

- Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound in drug development, particularly for antimicrobial and anticancer therapies.

- Agricultural Chemicals: Its antimicrobial properties may also find utility in agricultural applications as a pesticide or fungicide.

- Biochemical Research: The compound serves as a biochemical tool in proteomics and other areas of research due to its unique structural features.

Interaction studies have revealed that 2-amino-4-methyl-thiazole-5-carboxylic acid amide can interact with various biomolecules:

- Protein Binding: Investigations into its binding affinity to proteins suggest that it may act as an inhibitor or modulator of specific enzymes.

- Receptor Interactions: Studies indicate potential interactions with biological receptors, which could influence signaling pathways relevant to disease processes.

Several compounds share structural similarities with 2-amino-4-methyl-thiazole-5-carboxylic acid amide. Here are some notable examples:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Methyl 2-amino-4-methylthiazole-5-carboxylate | 0.96 | Methyl ester derivative with different solubility properties |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 0.94 | Ethyl ester variant, potentially differing bioactivity |

| 2-Acetylamino-4-methylthiazole-5-carboxylic acid | 0.86 | Contains an acetyl group, affecting reactivity |

| 2-Aminothiazole-5-carboxylic acid | 0.82 | Lacks the methyl group on the fourth position |

| Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate | 0.82 | Incorporates trifluoromethyl group, enhancing lipophilicity |

These compounds illustrate the diversity within the thiazole family while highlighting the unique aspects of 2-amino-4-methyl-thiazole-5-carboxylic acid amide, particularly its potential biological applications and reactivity profiles.

The compound 2-amino-4-methyl-thiazole-5-carboxylic acid amide is systematically named 2-amino-4-methyl-1,3-thiazole-5-carboxamide under IUPAC guidelines. Its molecular formula is C₅H₇N₃OS, with a molecular weight of 157.20 g/mol. The SMILES notation is CC1=C(SC(=N1)N)C(=O)N, representing a thiazole ring substituted with an amino group at position 2, a methyl group at position 4, and a carboxamide group at position 5.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-4-methyl-1,3-thiazole-5-carboxamide |

| CAS Registry Number | 457941-32-1 |

| Molecular Formula | C₅H₇N₃OS |

| Molecular Weight | 157.20 g/mol |

| SMILES | CC1=C(SC(=N1)N)C(=O)N |

Structural Analysis

The compound features a thiazole heterocycle (a five-membered ring containing nitrogen and sulfur atoms) with three substituents:

- A primary amino group (-NH₂) at position 2.

- A methyl group (-CH₃) at position 4.

- A carboxamide group (-CONH₂) at position 5.

X-ray crystallographic data for closely related thiazole derivatives (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) reveal planar thiazole rings with bond lengths and angles consistent with aromaticity. Conformational analysis of the carboxamide group suggests rotational flexibility around the C5-C(=O) bond, enabling hydrogen bonding with biological targets.

The compound exhibits a molecular formula of C₅H₇N₃OS with a molecular weight of 157.20 g/mol [1]. The structure is systematically named as 2-amino-4-methyl-1,3-thiazole-5-carboxamide according to International Union of Pure and Applied Chemistry nomenclature [1] [2]. The molecule is registered under Chemical Abstracts Service number 457941-32-1 [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₇N₃OS | [1] |

| Molecular Weight | 157.20 g/mol | [1] |

| IUPAC Name | 2-amino-4-methyl-1,3-thiazole-5-carboxamide | [1] |

| CAS Registry Number | 457941-32-1 | [1] |

| InChI | InChI=1S/C5H7N3OS/c1-2-3(4(6)9)10-5(7)8-2/h1H3,(H2,6,9)(H2,7,8) | [1] |

| InChIKey | GTAXMXNQWKHRMA-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(SC(=N1)N)C(=O)N | [1] |

The exact mass and monoisotopic mass are both 157.03098303 Da, indicating the precise molecular weight when considering the most abundant isotopes [1]. The compound contains 10 heavy atoms with no formal charge, demonstrating its neutral character under standard conditions [1].

Ring System Architecture

The thiazole ring system constitutes the central structural framework of this compound. This five-membered heterocyclic ring contains both sulfur and nitrogen atoms, providing the molecule with unique electronic properties [3] [4]. The most stable tautomeric form, designated as AMT1 in theoretical studies, features a ring stabilized by two double bonds: one C=C bond and one C=N bond [3] [4].

Theoretical calculations using density functional theory at the B3LYP/6-311++G(3df,3pd) level have demonstrated that this particular tautomer achieves optimal stability through effective aromatic character [3] [4]. The five-membered ring exhibits planarity, which contributes to the delocalization of π-electrons across the system [3].

| Structural Feature | Description | Theoretical Basis |

|---|---|---|

| Thiazole Ring System | Five-membered heterocyclic ring containing sulfur and nitrogen | [3] [4] |

| C=C Double Bond | Present in most stable tautomer (AMT1) | [3] [4] |

| C=N Double Bond | Present in most stable tautomer (AMT1) | [3] [4] |

| Ring Stabilization | Stabilized by two double bonds (C=C and C=N) | [3] [4] |

| Aromatic Character | Exhibits aromatic character in most stable form | [3] [4] |

Functional Group Analysis

The compound incorporates two significant functional groups that influence its chemical reactivity and biological activity. The amino group at position 2 of the thiazole ring provides nucleophilic character and potential for hydrogen bonding interactions [1] [2]. The carboxamide group at position 5 introduces both hydrogen bond donor and acceptor capabilities through its carbonyl oxygen and amino nitrogen atoms [1].

The methyl substituent at position 4 serves as an electron-donating group that can influence the electronic distribution within the thiazole ring system [3] [4]. This substitution pattern affects both the stability of different tautomeric forms and the overall reactivity of the molecule [3].

Molecular Descriptors and Topological Properties

Several computed molecular descriptors provide insight into the structural characteristics of 2-amino-4-methyl-thiazole-5-carboxylic acid amide. The topological polar surface area measures 110 Ų, indicating significant potential for polar interactions [1]. The compound exhibits an XLogP3-AA value of 0.2, suggesting moderate lipophilicity [1].

| Property | Value | Implication |

|---|---|---|

| Topological Polar Surface Area | 110 Ų | Significant polar interaction potential |

| XLogP3-AA | 0.2 | Moderate lipophilicity |

| Hydrogen Bond Donor Count | 2 | Two sites available for hydrogen bond donation |

| Hydrogen Bond Acceptor Count | 4 | Four sites available for hydrogen bond acceptance |

| Rotatable Bond Count | 1 | Limited conformational flexibility |

| Complexity | 152 | Moderate structural complexity |

The hydrogen bonding profile reveals two donor sites and four acceptor sites, indicating substantial capacity for intermolecular interactions [1]. The single rotatable bond suggests limited conformational flexibility, which may contribute to the stability of the preferred conformation [1].

Tautomeric Considerations

Theoretical investigations have identified multiple possible tautomeric forms for this compound, arising from hydrogen migration within the molecular framework [3] [4]. The most thermodynamically stable form, AMT1, predominates under equilibrium conditions due to optimal ring stabilization through aromatic character [3] [4].

Energy barrier calculations for tautomeric interconversion reveal that alternative forms require substantial activation energies, ranging from 25.1 to 360.3 kJ mol⁻¹ depending on the specific transformation pathway [3] [4]. This high energy requirement ensures that the AMT1 tautomer remains the predominant species under normal conditions [3] [4].

Physical State and Morphology

2-Amino-4-methyl-thiazole-5-carboxylic acid amide typically exists as a crystalline solid under ambient conditions [5] [6]. Commercial preparations generally appear as white to off-white crystalline material with purity levels of 95% or higher [7] [6]. The compound requires storage under refrigerated conditions (2-8°C) in an inert atmosphere to maintain stability [7] [6].

| Property | Value | Commercial Specification |

|---|---|---|

| Physical State | Crystalline solid | [5] [6] |

| Color | White to off-white | [7] [6] |

| Purity | ≥95% | [7] [6] |

| Storage Temperature | 2-8°C | [7] [6] |

| Storage Atmosphere | Inert gas (nitrogen or argon) | [7] [6] |

The compound exhibits good solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and ethanol [5]. Aqueous solubility remains limited, though it can be enhanced through the use of co-solvents or buffer systems [8].

Spectroscopic Fingerprint

Vibrational spectroscopy studies have provided detailed characterization of the molecular structure. Infrared spectroscopy reveals characteristic absorption bands corresponding to various functional groups within the molecule [3] [4]. The amino group exhibits asymmetric and symmetric N-H stretching vibrations at approximately 3540 and 3436 cm⁻¹, respectively [4].

The carboxamide functionality displays carbonyl stretching around 1603 cm⁻¹, while ring stretching vibrations appear in the 1523-1546 cm⁻¹ region [4]. These spectroscopic signatures provide definitive identification markers for the compound and confirm its structural integrity [4].